molecular formula C21H18ClFN2O3S2 B2640634 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-26-3

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2640634
CAS RN: 877656-26-3
M. Wt: 464.95
InChI Key: XOCYHQIPUHRCKZ-UHFFFAOYSA-N
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Description

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18ClFN2O3S2 and its molecular weight is 464.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

Synthesis of Substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines The synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones involves starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate. The biological potential and physicochemical properties of these compounds were examined, highlighting the influence of the position of the sulfur atom on their electronic spectra and biological activities. Transitioning from derivatives of 4-oxo-3,4-benzopyrimidines to thieno isosteres induces changes in biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).

Nuclear Magnetic Resonance Studies of Bicyclic Thiophene Derivatives Bicyclic thiophene derivatives, including 1,5-dimethyl and 3,5-dimethyl-4-(o-fluorophenyl)-l,2-dihydrothieno[2,3-d]-pyrimidin-2-ones, were prepared, and their NMR studies revealed through-space H–F coupling over seven bonds. The study provided insights into the structural aspects and electronic interactions within these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Biological and Pharmaceutical Potential

Synthesis and Anti-HIV-1 Activity Compounds synthesized as derivatives of pyrimidin-4(3H)-one exhibited inhibitory properties against the human immunodeficiency virus type 1 (HIV-1), with specific derivatives showing virus-inhibiting properties in vitro. This study laid the groundwork for further exploration into the anti-viral capabilities of such compounds (Novikov, Ozerov, Sim, & Buckheit, 2004).

Synthesis and Antibacterial and Antifungal Activity The synthesized 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones demonstrated significant antibacterial and antifungal activities, especially against specific strains of bacteria and fungi, indicating their potential as effective antimicrobial agents (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S2/c1-27-17-7-6-12(10-18(17)28-2)25-20(26)19-16(8-9-29-19)24-21(25)30-11-13-14(22)4-3-5-15(13)23/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCYHQIPUHRCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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